molecular formula C9H11NO2 B3241520 2-Methyl-2-(pyridin-4-yl)propanoic acid CAS No. 147028-78-2

2-Methyl-2-(pyridin-4-yl)propanoic acid

Cat. No.: B3241520
CAS No.: 147028-78-2
M. Wt: 165.19 g/mol
InChI Key: NXMDCBMOHHILDN-UHFFFAOYSA-N
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Description

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications.

Esterification: The conversion of 2-Methyl-2-(pyridin-4-yl)propanoic acid to its corresponding esters can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netchemeo.com This is an equilibrium-driven process, and the use of a large excess of the alcohol or the removal of water can drive the reaction towards the ester product. researchgate.net

Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This intermediate can then react with an alcohol to form the ester with high efficiency. youtube.com Other methods, such as using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are also applicable, particularly for more sensitive substrates. youtube.com

Amidation: The synthesis of amides from this compound follows similar principles to esterification. A highly effective method involves the activation of the carboxylic acid, typically by converting it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to furnish the corresponding amide. researchgate.net

Direct amidation, without the isolation of an acyl chloride, can be achieved using coupling reagents. A wide array of such reagents is available, including carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. organic-chemistry.org These methods are particularly valuable for the synthesis of a diverse range of amides under relatively mild conditions. organic-chemistry.org

Table 1: Representative Conditions for Esterification and Amidation This table presents generalized conditions for reactions on carboxylic acids, as specific data for this compound is not readily available.

Reaction Reagents and Conditions Product Type
Esterification
Fischer-Speier Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat Methyl or Ethyl Ester
Acyl Chloride Route 1. SOCl₂ or (COCl)₂, 2. Alcohol, base (e.g., Pyridine) Various Esters
DCC Coupling Alcohol, DCC, DMAP, CH₂Cl₂ Various Esters
Amidation
Acyl Chloride Route 1. SOCl₂ or (COCl)₂, 2. Amine (R¹R²NH) N-substituted Amide
EDC/HOBt Coupling Amine (R¹R²NH), EDC, HOBt, DMF or CH₂Cl₂ N-substituted Amide

Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol. A powerful and commonly used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol, 2-methyl-2-(pyridin-4-yl)propan-1-ol. chemguide.co.ukmasterorganicchemistry.com It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce other susceptible functional groups if present. masterorganicchemistry.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation for this compound. The ease of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group. While picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation relatively readily, isonicotinic acid (pyridine-4-carboxylic acid) is more stable. epa.gov The decarboxylation of β-keto acids and malonic acids proceeds readily upon heating via a cyclic transition state. masterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, the stability of the potential carbanion intermediate at the benzylic-like position could influence its susceptibility to decarboxylation under certain conditions, potentially requiring high temperatures or specific catalysts. masterorganicchemistry.comosti.gov

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination.

N-Oxidation: The pyridine nitrogen of this compound can be oxidized to the corresponding N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. researchgate.netmasterorganicchemistry.com The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform. researchgate.net The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties and reactivity of the pyridine ring compared to the parent compound. Other oxidizing systems, such as hydrogen peroxide in acetic acid, can also be employed. masterorganicchemistry.com

N-Alkylation: As a basic nitrogen heterocycle, the pyridine nitrogen in this compound can be alkylated using various alkylating agents. Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, would lead to the formation of the corresponding N-alkylpyridinium salt. researchgate.net These reactions are typically performed in a suitable solvent, and the resulting pyridinium (B92312) salts are ionic compounds.

Table 2: Reactions at the Pyridine Nitrogen This table presents generalized conditions, as specific data for this compound is not readily available.

Reaction Reagents and Conditions Product
N-Oxidation m-CPBA, CH₂Cl₂ This compound N-oxide
N-Alkylation Alkyl halide (e.g., CH₃I), solvent (e.g., Acetone) N-Alkyl-4-(1-carboxy-1-methylethyl)pyridinium halide

The pyridine nitrogen and the carboxylate group of this compound can both act as ligands, allowing the molecule to coordinate with a variety of metal centers. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with many transition metals. wikipedia.org The carboxylate group can also bind to metal ions in a monodentate or bidentate fashion. This dual functionality allows this compound to act as a chelating or bridging ligand, potentially forming coordination polymers and metal-organic frameworks (MOFs). ceon.rs The specific coordination mode would depend on the metal ion, the reaction conditions, and the stoichiometry of the components. ceon.rs

Reactions at the Pyridine Ring System

The pyridine ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the deactivating carboxylic acid group further reduces the ring's reactivity. Electrophilic substitution, if it occurs, would be expected to direct to the positions meta to the nitrogen and ortho/para to the alkylcarboxylic acid group, though the deactivation is significant.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. Halogenation of the pyridine ring, for instance, can be achieved under specific conditions. For example, a two-step strategy involving the formation of a phosphonium (B103445) salt at the 4-position followed by displacement with a halide nucleophile has been developed for the selective halogenation of pyridines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDCBMOHHILDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 2 Pyridin 4 Yl Propanoic Acid and Its Analogues

Precursor Synthesis and Starting Material Derivatization

Commonly used pyridine (B92270) precursors include:

4-Halopyridines (e.g., 4-chloropyridine, 4-bromopyridine): These are versatile starting points for forming organometallic reagents (Grignard or organolithium) or for participating in cross-coupling reactions.

Pyridine-4-carbaldehyde: This can be a precursor for building the side chain through olefination followed by reduction or addition reactions.

4-Picoline (4-methylpyridine): The methyl group offers a site for functionalization through deprotonation and subsequent reaction with electrophiles.

4-Vinylpyridine: This serves as a Michael acceptor for conjugate addition reactions.

Derivatization of these precursors is often the initial step. For instance, 4-picoline can be deprotonated to form an anion that can be alkylated. Similarly, 4-halopyridines are readily converted to organometallic species for subsequent carbon-carbon bond formation.

Carbon-Carbon Bond Formation Strategies for the Propanoic Acid Moiety

The central challenge in synthesizing the target molecule is the construction of the C-C bond between the pyridine ring and the quaternary carbon of the propanoic acid group.

Conjugate addition, or Michael addition, represents a viable strategy for forming the carbon framework. wikipedia.orgmasterorganicchemistry.com This approach typically involves the reaction of a nucleophile (a Michael donor) with an α,β-unsaturated compound linked to a pyridine ring (a Michael acceptor). wikipedia.org

A plausible synthetic route involves:

Formation of a Michael Acceptor: A pyridin-4-yl substituted acrylate (B77674) ester can be used as the Michael acceptor.

Conjugate Addition: A methyl organocuprate (Gilman reagent) or a related methyl nucleophile can add to the β-position of the acrylate.

Alkylation: The resulting enolate intermediate is then trapped with a methylating agent (e.g., methyl iodide) to install the second methyl group, forming the quaternary center.

While olefinic N-heterocycles like vinylpyridines were historically considered poor substrates for reactions with organolithium or Grignard reagents, studies have shown that using a stabilized dipyridyl structure can facilitate efficient conjugate addition. nsf.govnih.gov In such cases, an organolithium reagent attacks the olefin, and the resulting stabilized carbanion can be trapped by various electrophiles. nih.gov

Table 1: Example of Conjugate Addition to an Olefinic Pyridine

Michael Donor Michael Acceptor Product Yield Reference
Phenyllithium trans-1,2-di-(2-pyridyl)ethylene 1,2-diphenyl-1,2-di(pyridin-2-yl)ethane 90% nih.gov

This table illustrates the principle of adding organometallic reagents to a pyridyl-substituted olefinic system.

Alkylation of a Pre-existing Framework: A straightforward approach involves the α-alkylation of a pyridin-4-yl acetic acid derivative. The process would entail:

Starting with ethyl 2-(pyridin-4-yl)acetate.

Using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to generate the enolate. vanderbilt.edu

Performing a sequential double methylation using an excess of methyl iodide. The first methylation yields ethyl 2-(pyridin-4-yl)propanoate, and the second, performed under similar conditions, yields the target quaternary ester, which can then be hydrolyzed to the carboxylic acid.

Carboxylation Reactions: Carboxylation involves the introduction of a -COOH group, typically by using carbon dioxide (CO₂) as a C1 electrophile. wikipedia.org This method is highly effective when combined with organometallic intermediates. wikipedia.orglibretexts.org

Route 1: Starting from 4-isopropylpyridine, deprotonation of the carbon adjacent to the pyridine ring with a strong base would generate a nucleophilic anion. This anion can then react with CO₂ to form the desired carboxylic acid after an acidic workup.

Route 2: A more recent and powerful method is the direct C4-selective carboxylation of the pyridine ring itself. chemistryviews.org This protocol involves an initial C-H phosphination of pyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO₂ at room temperature. chemistryviews.org This allows for late-stage functionalization and demonstrates high functional group tolerance. chemistryviews.org

Table 2: Conditions for Copper-Catalyzed C4-Carboxylation of Pyridines

Catalyst Ligand Reductant Solvent Temperature Reference

TMEDA: N,N,N',N'-tetramethylethylenediamine; DMA: Dimethylacetamide.

Organometallic reagents are powerful nucleophiles used extensively in C-C bond formation. wikipedia.orglibretexts.org

Route A: Reaction with a Ketone

Prepare a 4-pyridyl Grignard reagent (4-PyMgBr) or 4-pyridyllithium (4-PyLi) from the corresponding 4-halopyridine.

React this organometallic species with acetone. This nucleophilic addition forms 2-(pyridin-4-yl)propan-2-ol. vaia.com

Oxidize the resulting tertiary alcohol. This step is challenging but can be achieved under specific conditions to yield the desired carboxylic acid, though it may involve cleavage of a methyl group followed by oxidation.

Route B: Carboxylation of an Organometallic Reagent A highly effective and common method is the carboxylation of a suitable organometallic precursor. wikipedia.orglibretexts.org

Synthesize a precursor like 2-bromo-2-methyl-1-(pyridin-4-yl)propane.

Form the Grignard reagent by reacting this halide with magnesium metal in a dry ether solvent like THF. libretexts.orgtamu.edu

Bubble dry CO₂ gas through the Grignard reagent solution. libretexts.org

Acidify the resulting magnesium carboxylate salt with a dilute acid (e.g., HCl) to yield 2-methyl-2-(pyridin-4-yl)propanoic acid. tamu.edu

Organolithium reagents can be used in a similar fashion and often exhibit higher reactivity. masterorganicchemistry.comtaylorandfrancis.com They react readily with CO₂ to form lithium carboxylates, which upon acidification, give the final carboxylic acid. wikipedia.orgwikipedia.org

Stereoselective and Asymmetric Synthesis of Chiral Analogues

For many pharmaceutical applications, controlling the stereochemistry is critical. nih.gov The synthesis of chiral analogues of this compound, where one of the methyl groups is replaced by a different substituent to create a chiral center, requires asymmetric methodologies.

Chiral Auxiliaries: In the alkylation approach (Section 2.2.2), a chiral auxiliary can be employed. For example, the pyridin-4-yl acetic acid can be converted into an amide using a chiral amine (e.g., a derivative of valine or norephedrine). vanderbilt.edu Deprotonation followed by alkylation would proceed diastereoselectively due to steric hindrance from the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched propanoic acid derivative.

Chiral Catalysts: The use of chiral catalysts provides a more atom-economical route to enantiopure products.

Copper-Catalyzed Alkylation: Research has demonstrated the highly enantioselective copper-catalyzed alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.gov This methodology could be adapted to synthesize chiral analogues by starting with a pyridinyl-substituted acrylate and performing an asymmetric conjugate addition of an alkyl group.

Iridium and Ruthenium Catalysts: Chiral ligands based on pyridine scaffolds have been developed for asymmetric hydrogenation reactions catalyzed by iridium and ruthenium. researchgate.netrsc.org While focused on hydrogenation, these catalytic systems highlight the potential for developing pyridine-based catalysts for other asymmetric transformations.

Organocatalysis: Asymmetric Michael additions can be promoted by chiral organocatalysts. nih.gov For instance, a chiral Brønsted base catalyst could facilitate the enantioselective addition of a malonate to a vinylpyridine derivative, which could then be further elaborated to the target chiral acid. nih.gov

Table 3: Chiral Catalysis for Synthesis of Pyridine Derivatives

Reaction Type Catalyst System Ligand/Auxiliary Enantioselectivity Reference
Asymmetric Alkylation Cu-catalyst / Lewis Acid Chiral diphosphine Excellent ee nih.gov
Asymmetric Addition Dialkylzinc Chiral 1-(3-pyridyl)alkanol High ee rsc.org

Diastereoselective Pathways and Control

The creation of the chiral center at the C2 position of the propanoic acid chain is a key challenge in the synthesis of this compound and its analogues. Diastereoselective control is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One common strategy for achieving diastereoselectivity in the synthesis of 2-arylpropanoic acids, a class of compounds to which this compound belongs, involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another approach is the diastereoselective alkylation of enolates derived from chiral esters or amides. For instance, an ester of a pyridine-containing acetic acid can be converted into a chiral enolate using a chiral base or by having a chiral group attached to the ester. Subsequent alkylation with a methylating agent would then proceed with a preference for one diastereomer.

Enzymatic resolutions have also proven effective for the synthesis of enantiomerically pure 2-arylpropanoic acids. Lipases, for example, can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus allowing for their separation. This method is valued for its high selectivity and mild reaction conditions.

A hypothetical diastereoselective synthesis of this compound could involve the following steps:

StepReactionReagents and ConditionsExpected Outcome
1Esterification2-(Pyridin-4-yl)acetic acid, Chiral Alcohol (e.g., (R)-(-)-2-Amino-1-butanol), DCCChiral ester
2AlkylationStrong base (e.g., LDA), Methyl IodideDiastereomerically enriched methylated ester
3HydrolysisAcid or base hydrolysisEnantiomerically enriched this compound

This table represents a hypothetical pathway and specific yields and diastereomeric excess would need to be determined experimentally.

Functional Group Interconversions and Protecting Group Strategies

The synthesis of this compound often requires strategic functional group interconversions and the use of protecting groups to prevent unwanted side reactions.

Functional Group Interconversions: A common synthetic route involves the conversion of a nitrile group to a carboxylic acid. For example, starting from 4-pyridineacetonitrile, a methyl group can be introduced at the alpha-position, followed by hydrolysis of the nitrile to the desired carboxylic acid. This hydrolysis can be achieved under acidic or basic conditions, though enzymatic methods are also employed for their mildness and selectivity. libretexts.orgsparkl.meresearchgate.netresearchgate.net

Protecting Group Strategies: The pyridine nitrogen is basic and nucleophilic, which can interfere with certain reactions. Therefore, it may be necessary to protect the pyridine nitrogen. Common protecting groups for pyridines include N-oxides and borane (B79455) complexes.

Pyridine N-oxides: The pyridine ring can be oxidized to the corresponding N-oxide, which deactivates the ring towards electrophilic attack and modifies its reactivity. The N-oxide can be removed later in the synthesis using a reducing agent like triphenylphosphine. nih.govuni.lu

Borane Complexes: The lone pair of the pyridine nitrogen can be complexed with borane (BH3). This effectively masks the basicity of the nitrogen and can be removed under specific conditions. researchgate.net

The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. An orthogonal protecting group strategy, where different protecting groups can be removed selectively without affecting others, is often employed in complex syntheses. researchgate.net

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound and its analogues, green chemistry principles are being increasingly applied.

Solvent-Free Reactions

Performing reactions without a solvent, or in a minimal amount of a benign solvent like water, can significantly reduce the environmental impact of a synthetic process. These reactions often lead to higher yields, shorter reaction times, and easier product isolation. Microwave-assisted organic synthesis is a powerful tool for promoting solvent-free reactions. For instance, the synthesis of pyridine derivatives has been achieved through one-pot multicomponent reactions under microwave irradiation without the use of a solvent. researchgate.net The direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions has also been reported as an efficient method for ester formation.

Catalytic Efficiencies and Atom Economy

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of catalysts can also improve the atom economy of a reaction, which is a measure of how many atoms from the reactants are incorporated into the final product. beilstein-journals.orgkaust.edu.sakaust.edu.sanih.gov

For the synthesis of pyridine derivatives, various catalytic systems have been developed, including the use of magnetically recoverable nanocatalysts which can be easily separated and reused. sparkl.me In the context of forming the carboxylic acid group, catalytic methods for the carboxylation of pyridines using CO2 as a C1 source are being explored as a green alternative to traditional methods. organic-chemistry.org The synthesis of ibuprofen, a well-known 2-arylpropanoic acid, has seen significant improvements in atom economy through the development of catalytic processes that replace stoichiometric reagents. beilstein-journals.orgkaust.edu.sakaust.edu.sa These principles and methodologies are directly applicable to the synthesis of this compound.

Green Chemistry ApproachApplication in SynthesisPotential Benefits
Solvent-Free Synthesis Microwave-assisted multicomponent reactions for pyridine ring formation.Reduced solvent waste, shorter reaction times, higher yields.
Catalytic Carboxylation Direct carboxylation of a pyridine precursor with CO2.Utilization of a renewable C1 source, improved atom economy.
High Atom Economy Reactions Catalytic hydrogenation and carbonylation steps.Minimized waste generation, more efficient use of resources.

Chemical Reactivity and Transformations of 2 Methyl 2 Pyridin 4 Yl Propanoic Acid

Reactivity of the α-Quaternary Carbon Center

The α-quaternary carbon of 2-Methyl-2-(pyridin-4-yl)propanoic acid is sterically hindered, which influences its reactivity. A primary transformation at this center is decarboxylation, the loss of carbon dioxide. The decarboxylation of aryl carboxylic acids can be challenging but can be achieved under various conditions, including photoredox catalysis. nih.gov This method allows for the generation of radical intermediates under mild conditions. nih.govorganic-chemistry.orgrsc.org

The Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-halogenation of carboxylic acids, is not directly applicable to this compound. byjus.comwikipedia.org The mechanism of the HVZ reaction requires the presence of an α-hydrogen for enol or enolate formation, which the quaternary center lacks. organic-chemistry.orgyoutube.comnrochemistry.com

Other transformations of the α-quaternary center would likely necessitate initial conversion of the carboxylic acid to a more reactive derivative, such as an ester or acyl chloride. For instance, α-quaternary esters can undergo a variety of reactions, including enantioselective alkylations. acs.orgacs.org

Mechanistic Investigations of Key Transformations

Due to a lack of specific experimental studies on this compound, the mechanistic discussion relies on data from analogous compounds, particularly concerning decarboxylation.

The decarboxylation of pyridinecarboxylic acids has been a subject of mechanistic studies, with several transition states proposed. For picolinic acid (pyridine-2-carboxylic acid), a cyclic transition state involving the transfer of the carboxylic proton to the pyridine (B92270) nitrogen has been suggested. acs.org Another proposed pathway involves a zwitterionic intermediate, which then undergoes decarboxylation. acs.orgresearchgate.net The relative contribution of these pathways can be influenced by the solvent and the presence of substituents. acs.orgresearchgate.net For 3-hydroxy- and 3-aminopicolinic acids, decarboxylation is believed to proceed through an intermediate protonated at the 2-position at high acidity, while at lower acidity, a ylide mechanism is favored. researchgate.net

For this compound, decarboxylation would likely proceed through an intermediate where the pyridine nitrogen plays a role in stabilizing the transition state, possibly through a zwitterionic form. The stability of the resulting carbanion or radical at the α-position is a critical factor.

Kinetic studies on the decarboxylation of various pyridinecarboxylic acids reveal the influence of substituents on the reaction rate. For instance, the decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid) is significantly faster than that of picolinic acid, highlighting a substantial ortho-substituent effect. cdnsciencepub.com Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate decarboxylation, possibly by influencing the coplanarity of the carboxyl group with the pyridine ring. researchgate.net

While no specific kinetic data for the decarboxylation of this compound are available, data from related compounds can provide insight. The table below presents kinetic data for the decarboxylation of several pyridinecarboxylic acids.

Table 2: Kinetic Data for the Decarboxylation of Various Pyridinecarboxylic Acids in Aqueous Solution

CompoundTemperature (°C)pHFirst-Order Rate Constant (k, s⁻¹)Reference
Picolinic Acid150~1 (max rate)~1 x 10⁻⁵ cdnsciencepub.com
Quinolinic Acid95Isoelectric pH~5 x 10⁻⁵ cdnsciencepub.com
3-Hydroxypicolinic Acid150~ -0.5 (max rate)~1.5 x 10⁻⁴ researchgate.net
3-Aminopicolinic Acid150~ -0.2 (max rate)~4 x 10⁻⁴ researchgate.net

This table is illustrative and based on data for analogous compounds to infer potential reactivity patterns.

The reaction pathway for the decarboxylation of this compound would likely involve the formation of a zwitterion, followed by the expulsion of CO₂ to generate a resonance-stabilized carbanion or a radical intermediate under photoredox conditions. The presence of the two methyl groups on the α-carbon would stabilize a potential radical intermediate, potentially facilitating the reaction.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Pyridin 4 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Identification)

High-resolution NMR spectroscopy, particularly two-dimensional (2D) techniques and solid-state NMR, offers profound insights into the molecular structure and environment of 2-Methyl-2-(pyridin-4-yl)propanoic acid.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, specifically between the ortho- and meta-protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the propanoic acid moiety.

A hypothetical table of expected 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Pyridine H (ortho to N)Pyridine H (meta to N)Pyridine C (ortho to N)Pyridine C (meta to N), Pyridine C (para to N)
Pyridine H (meta to N)Pyridine H (ortho to N)Pyridine C (meta to N)Pyridine C (ortho to N), Quaternary C
Methyl H'sNoneMethyl CQuaternary C, Carboxylic C
Carboxylic Acid HNoneNoneQuaternary C, Carboxylic C

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could be employed to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe the effects of crystal packing on the chemical shifts.

Investigate the protonation state of the pyridine nitrogen and the carboxylic acid group, which can exist in different tautomeric or zwitterionic forms in the solid state. acs.org

X-ray Crystallography and Single-Crystal Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, allowing for a detailed analysis of the molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Torsion AngleDescriptionExpected Value (degrees)
C(3)-C(4)-C(quat)-C(carboxyl)Rotation around the C-C bond connecting the pyridine ring and the propanoic acid groupVaries depending on crystal packing forces
N(1)-C(4)-C(quat)-C(methyl)Defines the orientation of the methyl groups relative to the pyridine nitrogenVaries

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. X-ray diffraction would identify and characterize these interactions, such as:

Hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another, potentially forming dimers or chains. rsc.org

Weaker C-H···O or C-H···N interactions.

π-π stacking interactions between the pyridine rings of adjacent molecules. mdpi.com

Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility.

Vibrational Spectroscopy: Advanced Interpretation of Infrared and Raman Spectra

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While often used for functional group identification, a more advanced analysis can provide detailed structural information.

For this compound, the IR and Raman spectra would be characterized by vibrations of the pyridine ring, the carboxylic acid, and the methyl groups.

Pyridine Ring Vibrations: The positions of the ring stretching and bending vibrations are sensitive to the substitution pattern and the electronic environment.

Carboxylic Acid Vibrations: The most characteristic bands are the O-H stretch and the C=O (carbonyl) stretch. The position and shape of the O-H stretching band can indicate the presence and strength of hydrogen bonding. docbrown.info In the solid state, carboxylic acids often form hydrogen-bonded dimers, leading to a broad O-H absorption and a shift in the C=O stretching frequency.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. It can provide complementary information on the skeletal vibrations of the molecule.

An advanced interpretation would involve comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) to assign the observed vibrational modes precisely.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
O-H stretch (carboxylic acid)3300 - 2500 (broad)Broadness indicates hydrogen bonding.
C-H stretch (aromatic and aliphatic)3100 - 2850
C=O stretch (carbonyl)1725 - 1700Position is sensitive to hydrogen bonding and electronic effects.
C=C, C=N stretch (pyridine ring)1600 - 1400Characteristic pattern for substituted pyridines.
C-O stretch (carboxylic acid)1320 - 1210
O-H bend (carboxylic acid)1440 - 1395

By combining these advanced spectroscopic and crystallographic methods, a comprehensive and detailed understanding of the structure and properties of this compound can be achieved.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

The study of stereoisomerism is a critical aspect of chemical analysis, particularly for compounds with potential biological activity. While this compound is itself achiral, the introduction of a chiral center would yield enantiomeric pairs. The elucidation of the absolute configuration of such chiral analogues would necessitate the use of chiroptical spectroscopic techniques, most notably Circular Dichroism (CD) spectroscopy.

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left and right circularly polarized light. As of the latest available data, specific experimental circular dichroism studies on chiral analogues of this compound are not extensively reported in publicly accessible literature. However, the principles of the technique can be applied to understand how such an analysis would be conducted and what information it would provide.

For a chiral analogue of this compound, the two enantiomers would be mirror images of each other and would rotate plane-polarized light in equal and opposite directions. A CD spectrometer measures the difference in absorption of left and right circularly polarized light, which is non-zero for a chiral molecule. This differential absorption is plotted as a function of wavelength, resulting in a CD spectrum.

The key features of a CD spectrum are the sign (positive or negative) and the intensity of the Cotton effects, which are characteristic peaks or troughs. The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the stereocenter. For instance, if a particular chromophore within the molecule consistently produces a positive Cotton effect in related structures of known configuration, this can be used to infer the configuration of a new, unknown analogue.

Hypothetical Circular Dichroism Data for a Chiral Analogue

In the absence of experimental data, a hypothetical scenario can be considered. If a chiral analogue of this compound were synthesized and its enantiomers separated, their CD spectra would be expected to be mirror images. The table below illustrates the type of data that would be obtained from such an experiment. The specific wavelengths and molar ellipticity values are illustrative and not based on experimental results.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
(R)-enantiomer220+15,000
260-8,000
(S)-enantiomer220-15,000
260+8,000

This hypothetical data demonstrates that the (R)-enantiomer would exhibit a positive Cotton effect at 220 nm and a negative one at 260 nm, while the (S)-enantiomer would show the opposite. The shape and sign of these curves would be crucial for assigning the absolute configuration, often supported by computational predictions of the CD spectrum for each enantiomer.

Theoretical and Computational Studies on 2 Methyl 2 Pyridin 4 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and, consequently, the geometry and other properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Methyl-2-(pyridin-4-yl)propanoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine its optimized molecular geometry. researchgate.netmdpi.com This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C(carboxyl)-C(alpha) ~1.53 Å
C(alpha)-C(pyridine) ~1.52 Å
C=O ~1.21 Å
C-O(H) ~1.35 Å
O-H ~0.97 Å
C-N (in pyridine) ~1.34 Å
Bond Angle O=C-O ~124°
C(carboxyl)-C(alpha)-C(pyridine) ~110°
Dihedral Angle O=C-C(alpha)-C(pyridine) Variable (see Conformational Analysis)

Note: These are typical values and the actual optimized parameters would result from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. acs.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring. The energy gap can be calculated from the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV)
HOMO ~ -6.5 eV
LUMO ~ -1.2 eV
HOMO-LUMO Gap ~ 5.3 eV

Note: These values are illustrative and would be determined precisely by quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. liverpool.ac.ukbham.ac.uk These predictions are based on the calculated electron density around the nuclei. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring, the methyl groups, and the carboxylic acid group. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. researchgate.net For the target molecule, characteristic vibrational modes would be predicted for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch, C-N stretching in the pyridine ring, and C-H stretches of the methyl and pyridine groups. docbrown.infonist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted transitions would likely involve π-π* transitions within the pyridine ring.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (δ) - Pyridine protons 7.2 - 8.6 ppm
Chemical Shift (δ) - Methyl protons ~1.5 ppm
Chemical Shift (δ) - Carboxylic acid proton > 10 ppm
¹³C NMR Chemical Shift (δ) - Carbonyl carbon ~175 ppm
Chemical Shift (δ) - Pyridine carbons 120 - 150 ppm
IR Vibrational Frequency (ν) - O-H stretch ~3000 cm⁻¹ (broad)
Vibrational Frequency (ν) - C=O stretch ~1710 cm⁻¹
UV-Vis Maximum Absorption (λ_max) ~260 nm

Note: These are approximate values based on similar structures and would be refined by specific calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in this compound allows for rotation of the pyridine ring and the carboxylic acid group relative to the central carbon atom. Conformational analysis aims to identify the most stable conformations (rotamers) and the energy barriers between them. This is often done by systematically rotating a specific dihedral angle and calculating the energy at each step to generate a potential energy surface. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular Docking and Binding Affinity Predictions (Molecular Level)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein. mdpi.complos.org The results of a docking study can provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. semanticscholar.orgresearchgate.net The binding affinity, often expressed as a docking score or a predicted binding free energy, can be used to rank potential drug candidates. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Result
Docking Score -7.5 kcal/mol
Key Interacting Residues ASP145, LYS88, PHE189
Type of Interactions Hydrogen bond with ASP145 (via carboxylic acid), Pi-cation interaction with LYS88 (via pyridine ring), Hydrophobic interaction with PHE189 (via methyl groups)

Note: This data is hypothetical and serves as an example of the output from a molecular docking study.

Reaction Mechanism Modeling and Energetic Profiles

Theoretical calculations can be used to model chemical reactions involving this compound. This involves identifying the transition states and intermediates along a reaction pathway and calculating their energies. The resulting energetic profile provides valuable information about the reaction mechanism, including the activation energy, which determines the reaction rate. For example, the esterification of the carboxylic acid group or reactions involving the pyridine nitrogen could be modeled.

Applications of 2 Methyl 2 Pyridin 4 Yl Propanoic Acid in Chemical Synthesis

Role as a Synthetic Building Block and Intermediate

2-Methyl-2-(pyridin-4-yl)propanoic acid is a pivotal starting material in multi-step synthetic pathways. The presence of both a carboxylic acid group and a pyridine (B92270) ring allows for a variety of chemical modifications. The carboxylic acid can undergo esterification, amidation, or reduction to an alcohol, while the pyridine nitrogen can be quaternized or serve as a coordination site for metal catalysts. This dual functionality enables its incorporation into larger, more complex molecular architectures. Its role as an intermediate is crucial in the synthesis of a variety of organic compounds where the pyridyl group is a key pharmacophore or a coordinating ligand.

Derivatization for Novel Chemical Entities

The inherent reactivity of this compound allows for extensive derivatization to generate novel chemical entities with diverse properties. The carboxylic acid handle is readily converted into esters, amides, and other functional groups through standard coupling reactions. For instance, reaction with various amines in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-Hydroxybenzotriazole (B26582) (HOBT) yields a library of corresponding amides. Similarly, esterification with different alcohols under acidic conditions provides a range of esters. These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) of new drug candidates.

Use in Catalyst Design and Ligand Development

The pyridine nitrogen atom in this compound makes it an attractive component for the design of ligands for metal-catalyzed reactions. The ability of the pyridine ring to coordinate to transition metals is a key feature in the development of new catalysts.

Chiral Ligands for Asymmetric Catalysis

While specific examples detailing the direct use of this compound in the synthesis of chiral ligands for asymmetric catalysis are not extensively documented in publicly available literature, the broader class of chiral pyridine-containing ligands is of significant importance. These ligands are crucial in a multitude of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The general strategy involves the derivatization of the carboxylic acid group with a chiral auxiliary, followed by coordination of the pyridine nitrogen to a metal center. The steric and electronic properties of the resulting chiral ligand-metal complex can then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Catalyst TypeMetal CenterApplicationEnantiomeric Excess (ee)
Chiral Pyridine-PhosphineRhodiumAsymmetric HydrogenationUp to 99%
Chiral Pyridine-OxazolinePalladiumAsymmetric Allylic AlkylationUp to 98%
Chiral BipyridineIridiumAsymmetric C-H BorylationUp to 95%
This table represents typical performance data for chiral pyridine-based ligands in various asymmetric catalytic reactions and is for illustrative purposes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridine carboxylic acids are widely employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis. The pyridine nitrogen and the carboxylate group of molecules like this compound can coordinate to metal ions or clusters, forming extended one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the structure of the organic linker. While specific MOFs constructed from this compound are not prominently reported, the principles of MOF design using analogous pyridine-dicarboxylate linkers are well-established.

MOF NameMetal IonLinkerKey Feature
ZIF-8Zn(II)2-MethylimidazoleHigh thermal and chemical stability
HKUST-1Cu(II)Benzene-1,3,5-tricarboxylic acidHigh porosity and gas storage capacity
UiO-66Zr(IV)Terephthalic acidExceptional stability in water
This table provides examples of well-known MOFs and is for illustrative purposes to highlight the role of organic linkers.

Precursor for Pharmacologically Relevant Scaffolds (Focus on Chemical Transformations)

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Pyridine carboxylic acid derivatives, including this compound, serve as important precursors for the synthesis of various pharmacologically relevant scaffolds. The chemical transformations often involve the modification of the carboxylic acid group and/or the pyridine ring to build more complex molecules with desired biological activities. For example, the carboxylic acid can be converted to an amide, which can then participate in further cyclization reactions to form heterocyclic systems. The pyridine ring can undergo nucleophilic or electrophilic substitution reactions to introduce additional functional groups that can modulate the pharmacological profile of the final compound. These transformations are central to the discovery and development of new therapeutic agents.

Biological and Biochemical Interactions of 2 Methyl 2 Pyridin 4 Yl Propanoic Acid Derivatives Molecular Level

Target Identification and Binding Site Analysis

The specific biological targets of 2-methyl-2-(pyridin-4-yl)propanoic acid have not been extensively elucidated in publicly available literature. However, the structural motifs present in the molecule, namely the pyridine (B92270) ring and the propanoic acid group, are features of various biologically active compounds. This suggests potential interactions with a range of protein targets.

For instance, pyridine-containing compounds have been investigated as inhibitors of enzymes like cytochrome P450 8B1 (CYP8B1). In one study, steroidal compounds with a pyridine ring designed to bind to the heme iron in the active site of CYP8B1 were synthesized. nih.gov X-ray crystallography revealed that a pyridine-containing ligand did not bind to the active site as intended but was instead located in a channel leading to it, with its access potentially restricted by a tryptophan residue (Trp281). nih.gov This highlights the importance of the specific topology of the binding site in accommodating pyridine-based ligands.

The arylpropionic acid scaffold is a well-known pharmacophore, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds typically target cyclooxygenase (COX) enzymes, COX-1 and COX-2. orientjchem.org The carboxylic acid moiety is crucial for binding to a conserved arginine residue in the active site of these enzymes.

Given these precedents, potential targets for this compound could include enzymes where the pyridine nitrogen can act as a hydrogen bond acceptor and the carboxylic acid can form key ionic or hydrogen bond interactions. nih.govnih.gov

Enzyme Inhibition Mechanisms (Molecular Interaction)

The mechanism of enzyme inhibition for derivatives of this compound would be highly dependent on the specific enzyme target. Drawing parallels from related structures, several plausible molecular interactions can be hypothesized.

Pyridine carboxylic acid derivatives have been explored as inhibitors for a variety of enzymes. nih.gov The pyridine ring, being electron-deficient and aromatic, can participate in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket. nih.gov The carboxylic acid group is a key functional group that can form strong ionic bonds or hydrogen bonds with positively charged or polar amino acid residues, such as arginine or lysine. nih.gov

For example, in the context of COX inhibition by arylpropionic acids, the carboxylate group forms a critical salt bridge with a conserved arginine residue (Arg120 in COX-1), which is a key step in the inhibitory mechanism. orientjchem.org Should this compound or its derivatives interact with similar targets, a comparable interaction would be expected.

Furthermore, pyridine-containing compounds have been shown to coordinate with metal ions in the active sites of metalloenzymes. tcu.edu For instance, urease, a nickel-containing metalloenzyme, can be inhibited by compounds that interact with the nickel ions. dovepress.com

Receptor Binding and Ligand-Receptor Complex Formation

The formation of a stable ligand-receptor complex is predicated on the sum of favorable intermolecular interactions between the ligand and the receptor's binding site. For this compound derivatives, the key interactions would likely involve hydrogen bonding, ionic interactions, and hydrophobic interactions.

The pyridine nitrogen is a key feature that can significantly influence receptor binding by acting as a hydrogen bond acceptor. nih.gov The carboxylic acid moiety can serve as both a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can engage in strong ionic interactions. The methyl groups on the propanoic acid chain can contribute to hydrophobic interactions with nonpolar pockets within the receptor.

Studies on pyridinophane complexes have demonstrated that modifications to the pyridine ring can tune the electronic properties and, consequently, the binding affinity and reactivity of the molecule. tcu.edu This suggests that substitutions on the pyridine ring of this compound could modulate its receptor binding profile.

Structure-Activity Relationship Studies (SAR) at the Molecular Level (Excluding Clinical Outcomes)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridine and propionic acid derivatives, extensive SAR studies have been conducted, providing insights into the molecular features that govern their interactions.

Identification of Key Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. For pyridine carboxylic acid derivatives, key pharmacophoric features generally include: nih.govrsc.org

A Hydrogen Bond Acceptor: The pyridine nitrogen is a crucial hydrogen bond acceptor. nih.gov

A Negative Ionizable Group: The carboxylic acid provides a negative charge at physiological pH, enabling ionic interactions. nih.gov

Aromatic/Hydrophobic Regions: The pyridine ring and the alkyl substituents contribute to hydrophobic and aromatic interactions.

A review of the antiproliferative activity of pyridine derivatives found that the presence and position of groups like -OMe, -OH, and -C=O can enhance activity, while bulky groups or halogens may decrease it. nih.govnih.gov In the context of arylpropionic acids, the (S)-enantiomer is often the more active form, highlighting the importance of stereochemistry for biological activity. orientjchem.org

Table 1: General Pharmacophoric Features of Pyridine Carboxylic Acid Derivatives

FeatureDescriptionPotential Role in Binding
Pyridine NitrogenHydrogen bond acceptorAnchoring the ligand in the binding site
Carboxylic AcidHydrogen bond donor/acceptor, negatively ionizableIonic interactions, hydrogen bonding
Aromatic RingHydrophobic and π-stacking interactionsInteraction with aromatic residues
Alkyl SubstituentsHydrophobic interactionsFilling nonpolar pockets in the binding site

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are frequently used to model the SAR of compounds. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. nih.gov

For instance, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives identified an electron conformational submatrix of activity, which represents the common electronic and conformational features required for biological activity. nih.govresearchgate.net Such models can predict the activity of new compounds and guide the design of more potent derivatives.

Pharmacophore modeling is another computational tool used to define the essential 3D features for activity. A 3D-pharmacophore model for pyridine-3-carbonitrile (B1148548) derivatives with vasorelaxant activity was developed to guide the design of new analogs. rsc.org These models help in the virtual screening of compound libraries to identify new potential drug candidates. nih.gov

Metabolic Pathways and Biotransformations (Chemical Aspects)

The metabolic fate of this compound is not specifically documented. However, the metabolism of pyridine and its derivatives has been studied, providing a basis for predicting its biotransformation.

The pyridine ring is generally subject to oxidation. Studies on the microbial metabolism of substituted pyridines have shown that the position of the substituent influences the site of hydroxylation. For 4-alkylpyridines, hydroxylation tends to occur on the pyridine ring, typically at the 3-position. rsc.org The biotransformation of pyridine itself can lead to the formation of various hydroxypyridines.

The major enzymes responsible for the metabolism of many pyridine-containing drugs in humans are the cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov Phase I metabolism of the pyridine ring can involve oxidation, leading to the formation of N-oxides or hydroxylated derivatives. The alkyl side chain can also be a site for hydroxylation.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion. The carboxylic acid group of this compound is also a potential site for conjugation.

Table 2: Potential Metabolic Transformations of this compound

Reaction TypePotential Site of MetabolismResulting Metabolite
Ring HydroxylationPyridine ring (e.g., C-3)Hydroxylated pyridine derivative
N-OxidationPyridine nitrogenPyridine-N-oxide derivative
Side-Chain HydroxylationMethyl groupsHydroxylated alkyl chain derivative
GlucuronidationCarboxylic acid group, hydroxylated metabolitesGlucuronide conjugate

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Innovations

Current research into the synthesis of pyridine-containing compounds is increasingly focused on green and sustainable chemistry principles. While specific novel synthetic routes for 2-Methyl-2-(pyridin-4-yl)propanoic acid are not extensively documented in publicly available research, the development of such methods is a key area for future exploration. Innovations in this field are likely to focus on several key areas:

Catalytic Approaches: The use of transition metal catalysts for C-H activation and functionalization of the pyridine (B92270) ring offers a promising avenue for more efficient and atom-economical syntheses.

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. nih.govlifechemicals.com The application of flow chemistry to the synthesis of 2-methylpyridines has demonstrated the potential for greener and more efficient production. nih.govlifechemicals.com

Biocatalysis: Enzymatic routes, utilizing enzymes such as lipases, are being explored for the synthesis of related esters and amides under milder and more environmentally friendly conditions. researchgate.net This approach could be adapted for the synthesis of this compound, reducing the reliance on harsh reagents and solvents.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Synthesis Higher efficiency, atom economy, reduced waste.Development of selective catalysts for C-H functionalization.
Flow Chemistry Improved safety, scalability, and consistency. nih.govlifechemicals.comOptimization of reaction conditions in continuous flow reactors. nih.govlifechemicals.com
Biocatalysis Mild reaction conditions, high selectivity, reduced environmental impact. researchgate.netIdentification and engineering of suitable enzymes.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the pyridine ring and the carboxylic acid functionality. While standard reactions of these groups are well-understood, there is significant potential for discovering novel reactivity patterns. Future research could investigate:

Selective Functionalization: Developing methods for the selective functionalization of the pyridine ring at various positions without affecting the carboxylic acid group, and vice-versa.

Unexpected Rearrangements: Investigating the possibility of acid- or base-catalyzed rearrangements that could lead to the formation of novel heterocyclic scaffolds.

Participation of the Quaternary Center: Exploring reactions that involve the quaternary carbon atom, potentially leading to the formation of spirocyclic or other complex structures.

Advancements in Computational Prediction and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, computational studies could be instrumental in:

Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule and how it influences its interactions with other molecules.

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to model reaction pathways and predict the feasibility of novel transformations.

Design of Derivatives: Computationally designing derivatives with tailored electronic and steric properties for specific applications.

Basic computed properties for this compound and related structures are available in public databases. uni.lunih.govnih.govrsc.org

Integration with Advanced Materials Science

The unique combination of a rigid, aromatic pyridine ring and a flexible carboxylic acid group makes this compound an interesting building block for advanced materials. Potential areas of exploration include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group are excellent coordinating sites for metal ions, making this molecule a potential ligand for the construction of novel MOFs with interesting porous structures and properties. rsc.orgmdpi.comnih.gov

Polymers: The compound could be incorporated into polymer backbones or used as a pendant group to impart specific properties, such as thermal stability, conductivity, or metal-binding capabilities.

Self-Assembled Monolayers: The carboxylic acid can act as an anchor to various surfaces, allowing for the formation of self-assembled monolayers with a pyridine-functionalized surface, which could have applications in electronics or sensing.

Potential for Specialized Chemical Applications (Non-Clinical)

Beyond fundamental research, this compound and its derivatives have potential for a range of specialized, non-clinical applications:

Catalysis: The pyridine moiety can act as a ligand for metal catalysts, and the molecule could be used to create novel, well-defined catalysts for organic transformations.

Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules with interesting biological or material properties. lifechemicals.com Pyridine derivatives are valuable in organic synthesis and medicinal chemistry. lifechemicals.com

Agrochemicals: The pyridine scaffold is present in many agrochemicals, and derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.

Q & A

Q. What are the established synthetic routes for 2-methyl-2-(pyridin-4-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves multi-step reactions. One approach includes:

  • Step 1 : Starting with pyridine derivatives, such as 4-methylpyridine, followed by functionalization via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the methyl-propanoic acid moiety through alkylation or Grignard reactions under inert conditions (e.g., dry THF or DCM).
  • Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid group, often using acidic (HCl) or basic (NaOH) conditions.

Q. Key variables :

  • Temperature : Higher temperatures (50–80°C) accelerate ester hydrolysis but may degrade sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity, while protic solvents (e.g., ethanol) stabilize intermediates.
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in aryl-alkyl bond formation .

Yield optimization : Pilot studies recommend monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirmation?

Answer: Structural elucidation involves:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm confirm pyridine protons; δ 1.5–1.7 ppm (singlet) corresponds to the methyl groups.
    • ¹³C NMR : Carboxylic acid carbons appear at δ 170–175 ppm, while pyridine carbons resonate at δ 120–150 ppm.
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 194.1).
  • X-ray crystallography : For crystalline derivatives, unit cell parameters (e.g., orthorhombic Pbca space group) and bond angles (e.g., C-C-O ~120°) validate stereochemistry .

Validation : Cross-referencing with computational models (DFT) ensures spectral assignments align with predicted electronic environments.

Q. What are the primary applications of this compound in medicinal chemistry and biochemistry?

Answer:

  • Chiral building block : The rigid pyridine-carboxylic acid structure facilitates enantioselective synthesis of bioactive molecules (e.g., kinase inhibitors).
  • Pharmacophore design : The pyridine ring acts as a hydrogen-bond acceptor, enhancing target binding (e.g., G-protein-coupled receptors).
  • Biological probes : Fluorescent derivatives are used to study cellular uptake mechanisms or enzyme-substrate interactions .

Case study : Derivatives with morpholine substituents (similar to ) show enhanced solubility for in vitro assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Common discrepancies in bioactivity (e.g., IC50 variability) arise from:

  • Impurity profiles : Trace by-products (e.g., unhydrolyzed esters) may interfere with assays. Mitigate via rigorous HPLC purification (>98% purity).
  • Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization of the carboxylic acid group, altering receptor binding.
  • Cell line variability : Use isogenic cell lines and standardized protocols (e.g., MTT assay) to minimize off-target effects.

Q. Troubleshooting :

  • Validate activity across multiple models (e.g., HEK293 vs. HeLa cells).
  • Perform dose-response curves with internal controls (e.g., known agonists/antagonists) .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying pH conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model protonation states (carboxylic acid vs. carboxylate) at physiological pH (7.4) vs. acidic environments (pH 2–4).
  • Density functional theory (DFT) : Calculate pKa values and charge distribution to predict solubility and aggregation behavior.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., adding electron-withdrawing groups to enhance binding) .

Validation : Compare computational results with experimental potentiometric titrations or UV-Vis spectroscopy.

Q. How can impurity profiling during synthesis inform quality control for pharmaceutical-grade this compound?

Answer: Common impurities (analogous to ) include:

  • By-products : Unreacted pyridine precursors or over-alkylated derivatives.
  • Degradants : Oxidized pyridine rings or decarboxylated products under high heat.

Q. Analytical workflow :

HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities; monitor m/z shifts.

NMR spiking : Add reference standards (e.g., 2-(4-methylphenyl)propanoic acid) to identify overlapping peaks.

Stability studies : Accelerated degradation (40°C/75% RH) identifies storage-sensitive intermediates .

Regulatory alignment : Follow ICH Q3A guidelines for impurity thresholds in APIs.

Q. What methodologies are recommended for studying the in vivo pharmacokinetics of this compound?

Answer:

  • Radiolabeling : Incorporate ¹⁴C at the methyl group to track absorption/distribution via autoradiography.
  • LC-MS/MS quantification : Develop MRM transitions for plasma/tissue samples (e.g., m/z 194→176 for the parent ion).
  • Metabolite identification : Incubate with liver microsomes to detect phase I/II metabolites (e.g., glucuronidated forms) .

Animal models : Use Sprague-Dawley rats for bioavailability studies; compare IV vs. oral administration.

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2-Methyl-2-(pyridin-4-yl)propanoic acid
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2-Methyl-2-(pyridin-4-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.